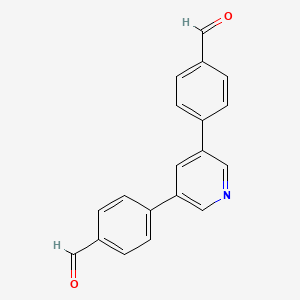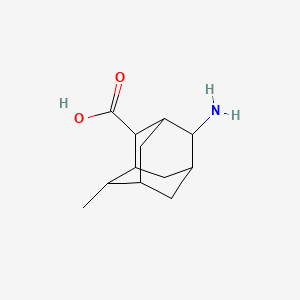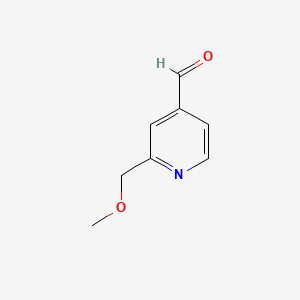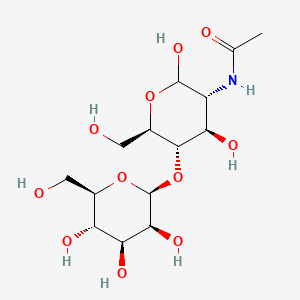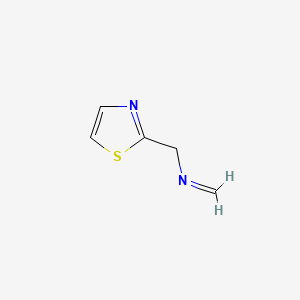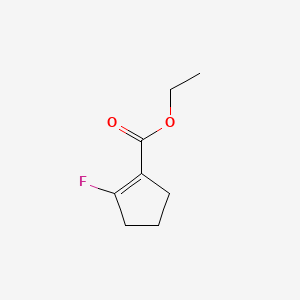![molecular formula C24H21BN9O3Tl B573816 Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate CAS No. 165257-90-9](/img/structure/B573816.png)
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate is a coordination compound that belongs to the family of poly(pyrazolyl)borate ligandsThey are characterized by their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate typically involves the reaction of a pyrazole derivative with a boron source in the presence of a thallium salt. One common method involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, has drawbacks such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions .
Industrial Production Methods
the optimized conditions for laboratory synthesis, such as the use of dichloroborane dimethylsulfide complex (BHCl2·SMe2) as the boron source and 3-tert-butylpyrazole as the standard azaheterocycle, can be scaled up for industrial applications .
化学反应分析
Types of Reactions
Thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Reduction: Reduction reactions involving this compound are also possible, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, where the pyrazolyl groups can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include haloboranes and pyrazolides. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with haloboranes can yield various poly(pyrazolyl)borate complexes .
科学研究应用
作用机制
The mechanism of action of thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate involves its ability to form stable complexes with metal ions. The pyrazolyl groups coordinate to the metal center, creating a stable structure that can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the metal ion and the reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to thallium hydrotris[3-(2-pyridyl)pyrazol-1-yl]borate include:
Hydrotris[3-(4-pyridyl)pyrazol-1-yl]borate: This compound has 4-pyridyl substituents instead of 2-pyridyl, leading to different coordination properties.
Hydrotris[3-(2-furyl)pyrazol-1-yl]borate: This compound has 2-furyl substituents, which also affect its coordination behavior.
Uniqueness
This compound is unique due to its specific combination of pyrazolyl and pyridyl groups, which provide a balance of electronic and steric properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .
属性
IUPAC Name |
boric acid;tris(3-pyridin-2-ylpyrazol-1-yl)thallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N3.BH3O3.Tl/c3*1-2-5-9-7(3-1)8-4-6-10-11-8;2-1(3)4;/h3*1-6H;2-4H;/q3*-1;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSHYLSEWIKQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=NC(=C1)C2=NN(C=C2)[Tl](N3C=CC(=N3)C4=CC=CC=N4)N5C=CC(=N5)C6=CC=CC=N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BN9O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
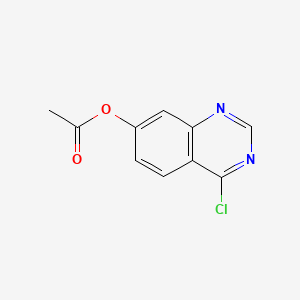
![Hydroperoxide, 7-oxabicyclo[4.1.0]hept-2-yl (9CI)](/img/new.no-structure.jpg)
